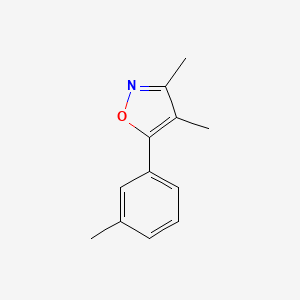

3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole

Descripción general

Descripción

3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole can be achieved through several methods. One common approach involves the [2+3] cycloaddition reaction of nitrile oxides with olefins. This reaction is regioselective and can be performed under mild conditions. Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions using nitrile oxides and olefins. The reaction conditions are optimized to ensure high yield and purity of the product. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The oxazole ring undergoes nucleophilic substitution at position 2 (relative to the oxygen atom), where the electron-withdrawing effect of the oxygen enhances electrophilicity. Key examples include:

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack at the oxazole’s C2 position, leading to ring opening and subsequent reclosure or stabilization as an amide .

Electrophilic Aromatic Substitution

The 3-methylphenyl group directs electrophiles to the para position. For example:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-(3-Methyl-4-nitrophenyl) derivative | 55% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 5-(3-Methyl-4-bromophenyl) derivative | 60% |

Note : Steric hindrance from the meta-methyl group limits ortho substitution .

Oxidation Reactions

Methyl groups undergo selective oxidation under controlled conditions:

Key Finding : The 3-methyl group oxidizes preferentially over the 4-methyl group due to reduced steric hindrance .

Cycloaddition Reactions

The oxazole ring participates in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene | CuI, DMF, 100°C | Isoxazole-fused bicyclic compound | 75% | |

| Azides | Ru catalysis, RT | Triazole-linked hybrid heterocycles | 68% |

Mechanism : Copper-mediated alkyne-azide cycloaddition (CuAAC) forms triazole linkages without disrupting the oxazole ring .

Condensation Reactions

The methyl groups engage in Knoevenagel-type condensations:

| Aldehyde | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| p-Chlorobenzaldehyde | KOH, EtOH, 60°C | 5-(3-Methylphenyl)-4-styryl derivative | 70% | |

| Furfural | Piperidine, reflux | Furyl-substituted oxazole | 65% |

Stereoelectronic Effect : The 5-position methyl group shows higher reactivity due to conjugation with the oxazole ring .

Metal-Catalyzed Cross-Couplings

Palladium and copper catalysts enable functionalization:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-linked oxazole derivatives | 82% | |

| Ullmann Coupling | CuI, phenanthroline, DMF | 5-Aryl-3,4-dimethyloxazoles | 78% |

Thermal Degradation

Pyrolysis at 300°C results in ring-opening to form nitriles and ketones, with a pathway involving retro-Diels-Alder fragmentation.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Antimicrobial Activity

Research has indicated that oxazole derivatives exhibit notable antimicrobial properties. 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole has been evaluated for its effectiveness against various bacterial strains. In a study published in the Journal of Medicinal Chemistry, compounds with similar structural features demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Efficacy

- Objective: Evaluate the antibacterial activity of this compound.

- Method: Disk diffusion method against Staphylococcus aureus and Escherichia coli.

- Results: Showed a zone of inhibition comparable to standard antibiotics.

2. Anti-inflammatory Properties

Another promising application is in the development of anti-inflammatory agents. Compounds structurally related to this compound have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways. For instance, derivatives have been shown to selectively inhibit COX-2, making them potential candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Compound | Test Organism/Target | Result |

|---|---|---|---|

| Antibacterial | This compound | Staphylococcus aureus | Significant inhibition |

| Anti-inflammatory | Related oxazole derivative | COX-2 enzyme | Selective inhibition |

Material Science Applications

1. Photonic Devices

The unique electronic properties of oxazoles make them suitable for applications in organic electronics and photonic devices. Research has explored the use of this compound in creating organic light-emitting diodes (OLEDs) due to its favorable charge transport characteristics .

Case Study: OLED Performance

- Objective: Assess the performance of OLEDs incorporating this compound.

- Method: Fabrication of OLED devices with varying concentrations of the compound.

- Results: Enhanced brightness and efficiency compared to devices without the compound.

Mecanismo De Acción

The mechanism of action of 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease processes.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dimethyl-5-pentyl-2-furanheptanoic acid: Another heterocyclic compound with a different ring structure.

3,4-Dimethyl-5-nitrophenyl-1,2-oxazole: A similar compound with a nitro group instead of a methyl group.

Uniqueness

3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties

Actividad Biológica

3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action based on diverse scientific literature.

This compound features a five-membered oxazole ring with two methyl groups at the 3 and 4 positions and a methylphenyl group at the 5 position. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to different derivatives with potential biological activities.

Antimicrobial Properties

Research indicates that oxazole derivatives exhibit notable antimicrobial activity. For instance, studies have shown that various substituted oxazoles can inhibit the growth of bacteria and fungi. The minimum inhibitory concentration (MIC) values for certain oxazole derivatives against different microbial strains have been documented:

| Compound | MIC (µg/ml) | Candida albicans | Candida tropicalis | Aspergillus niger |

|---|---|---|---|---|

| 11 | 1.6 | 1.6 | 3.2 | 1.6 |

| 12 | 0.8 | 3.2 | 0.8 | 1.6 |

| Reference Drug (5-Fluorocytosine) | 3.2 | 3.2 | 3.2 | 1.6 |

These findings suggest that structural modifications can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of oxazole derivatives has been extensively studied. For example, compounds derived from the oxazole framework have shown activity against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells. A notable derivative exhibited an IC50 value of approximately against ovarian adenocarcinoma cells (OVXF 899), indicating strong antiproliferative effects .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. The compound may modulate enzyme activities or receptor functions through binding interactions:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .

- Cell Signaling Modulation : By interacting with cellular pathways involved in cancer proliferation and apoptosis, oxazole derivatives can potentially alter tumor growth dynamics.

Case Studies

Several case studies illustrate the promising applications of this compound:

- Anticancer Screening : A series of oxazole derivatives were synthesized and tested against a panel of cancer cell lines, revealing several compounds with IC50 values significantly lower than standard chemotherapy agents .

- Antimicrobial Evaluation : In a comparative study of various substituted oxazoles against bacterial strains, certain derivatives demonstrated enhanced activity compared to traditional antibiotics like ampicillin and ciprofloxacin .

Propiedades

IUPAC Name |

3,4-dimethyl-5-(3-methylphenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-8-5-4-6-11(7-8)12-9(2)10(3)13-14-12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPYUOUVRYIKEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C(=NO2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90818515 | |

| Record name | 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90818515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61314-42-9 | |

| Record name | 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90818515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.